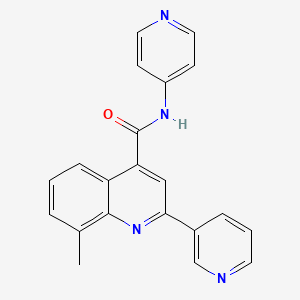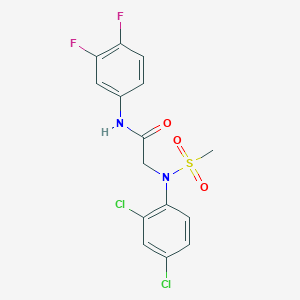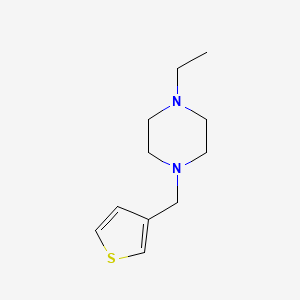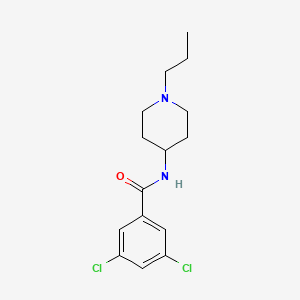
8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide
描述
8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide, also known as LY294002, is a synthetic small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays a crucial role in many cellular processes, including cell growth, survival, and metabolism.
作用机制
8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide inhibits the PI3K signaling pathway by binding to the ATP-binding site of the PI3K enzyme and preventing its activation. This leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signaling molecule that activates downstream effectors of the PI3K pathway, such as Akt and mTOR. By inhibiting the PI3K pathway, 8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide can block cell growth and induce apoptosis in cancer cells, as well as regulate glucose metabolism and autophagy.
Biochemical and Physiological Effects:
8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can inhibit cell growth, induce apoptosis, and sensitize cells to chemotherapy and radiotherapy. In insulin-sensitive tissues, it can regulate glucose metabolism and improve insulin sensitivity. It has also been shown to regulate autophagy and inflammation, and may have potential therapeutic applications in neurodegenerative diseases and autoimmune disorders.
实验室实验的优点和局限性
8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the PI3K pathway, and its effects can be easily measured using various assays and techniques. It is also relatively easy to synthesize and can be obtained from commercial sources. However, 8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide also has some limitations. It can be toxic to cells at high concentrations, and its effects may be cell type-specific. It also has a relatively short half-life and may require frequent dosing in experiments.
未来方向
There are several future directions for research on 8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide. One area of interest is its potential use as an anti-cancer drug. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its role in regulating autophagy and inflammation, and its potential therapeutic applications in neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to understand the cell type-specific effects of 8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide and its interactions with other signaling pathways.
科学研究应用
8-methyl-2-(3-pyridinyl)-N-4-pyridinyl-4-quinolinecarboxamide is widely used in scientific research to study the PI3K signaling pathway and its role in various cellular processes. It has been shown to inhibit cell growth and induce apoptosis in many types of cancer cells, making it a potential anti-cancer drug. It has also been used to study the role of the PI3K pathway in insulin signaling and glucose metabolism, as well as in the regulation of autophagy and inflammation.
属性
IUPAC Name |
8-methyl-2-pyridin-3-yl-N-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c1-14-4-2-6-17-18(21(26)24-16-7-10-22-11-8-16)12-19(25-20(14)17)15-5-3-9-23-13-15/h2-13H,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPIUWHRKKKKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4851761.png)


![2-[(4-chlorophenyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4851780.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(pentyloxy)benzamide](/img/structure/B4851792.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4851800.png)

![ethyl 4-{[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4851811.png)

![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2-ethylphenyl)thiourea](/img/structure/B4851815.png)
![N-(2,5-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4851818.png)
![4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid](/img/structure/B4851848.png)
![2-[(4-sec-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4851851.png)
![N,N-dibenzyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4851867.png)